molecular formula C16H16N2S B3006840 N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide CAS No. 321973-32-4

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

Cat. No.: B3006840
CAS No.: 321973-32-4
M. Wt: 268.38
InChI Key: SUWCZYTUBWQYIU-UHFFFAOYSA-N
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Description

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is an organic compound with the molecular formula C16H16N2S. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWCZYTUBWQYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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